N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride typically involves the reaction of 2-(2-Methoxy-4-methylphenoxy)ethanol with N-methylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reacting: 2-(2-Methoxy-4-methylphenoxy)ethanol with N-methylamine.
Purifying: the product through recrystallization.
Drying: the final product to obtain this compound in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding oxides or alcohols.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis.
Biology: In proteomics research to study protein interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride involves its interaction with specific molecular targets. It primarily acts by:
Binding: to proteins and altering their function.
Modulating: enzymatic activity.
Interfering: with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N,N-dimethylamine hydrochloride
- N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-ethylamine hydrochloride
Uniqueness
N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of proteins and enzymes, making it a valuable tool in proteomics research .
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-methylethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9-4-5-10(11(8-9)13-3)14-7-6-12-2;/h4-5,8,12H,6-7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYVWBJIOVVZIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.